molecular formula C15H11N7OS B13362863 2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13362863
M. Wt: 337.4 g/mol
InChI Key: MAQKOANEXSEOTI-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound. It is composed of multiple fused rings, including isoxazole, triazole, thiadiazole, and imidazopyridine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and other intermediates in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other solvents, with catalysts such as piperidine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and halogenated aromatics . Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as piperidine or triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves interactions with specific molecular targets. These targets include enzymes and receptors involved in biological pathways. For instance, the compound can inhibit urease, an enzyme found in various microorganisms, by binding to its active site and preventing its catalytic activity . This inhibition disrupts the microorganism’s metabolism, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H11N7OS

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C15H11N7OS/c1-8-7-10(20-23-8)14-19-22-13(17-18-15(22)24-14)12-9(2)16-11-5-3-4-6-21(11)12/h3-7H,1-2H3

InChI Key

MAQKOANEXSEOTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

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